4-Ethenylbenzene-1-carboximidamide
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Overview
Description
4-Ethenylbenzene-1-carboximidamide is an organic compound that belongs to the class of carboximidamides It features a benzene ring substituted with an ethenyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenylbenzene-1-carboximidamide can be achieved through several methods. One common approach involves the reaction of 4-ethenylbenzonitrile with ammonia or an amine under suitable conditions to form the carboximidamide group. This reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethenylbenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl₃)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-Ethenylbenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.
Industry: It finds applications in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 4-Ethenylbenzene-1-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound can modulate various pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine-1-carboximidamide: This compound shares a similar carboximidamide group but has a different substituent on the benzene ring.
Piperine-carboximidamide hybrids: These compounds are hybrids that combine piperine with a carboximidamide group, showing potent biological activities
Uniqueness
4-Ethenylbenzene-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethenyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
200063-02-1 |
---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-ethenylbenzenecarboximidamide |
InChI |
InChI=1S/C9H10N2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H3,10,11) |
InChI Key |
RDLIXBOANMANKN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
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